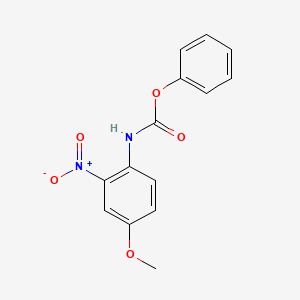

phenyl N-(4-methoxy-2-nitrophenyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-(4-methoxy-2-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-20-11-7-8-12(13(9-11)16(18)19)15-14(17)21-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIQJJIORLWADD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(4-methoxy-2-nitrophenyl)carbamate can be synthesized through a reaction between phenyl isocyanate and 4-methoxy-2-nitroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and solvent composition to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to confirm its purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(4-methoxy-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as halides, thiols, or amines.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-amino-2-methoxyphenylcarbamate.

Substitution: Various substituted phenylcarbamates.

Hydrolysis: 4-methoxy-2-nitroaniline and phenol.

Scientific Research Applications

Key Properties:

- Molecular Formula: CHNO

- Molar Mass: 236.23 g/mol

- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Medicinal Chemistry Applications

The compound has been investigated for its potential as an inhibitor in various biological pathways, particularly in cancer research.

Case Study: Anticancer Activity

A recent study demonstrated that derivatives of phenyl N-(4-methoxy-2-nitrophenyl)carbamate exhibit significant inhibitory effects on hepatocellular carcinoma cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the nitrophenyl moiety enhanced cytotoxicity against cancer cells, suggesting a promising avenue for developing new anticancer agents .

This compound has shown potential as an antimicrobial agent. Its derivatives have been evaluated for activity against various pathogens, including bacteria and fungi.

Antimicrobial Studies:

- In vitro assays revealed that certain derivatives possess potent activity against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients .

- The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide.

Pesticidal Properties:

Research indicates that this compound can act as an effective pesticide due to its ability to inhibit specific enzymes involved in the metabolic pathways of pests . Field trials have shown reduced pest populations when applied at optimal concentrations.

Mechanism of Action

The mechanism of action of phenyl N-(4-methoxy-2-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The nitro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)

- Structural Features : Replaces the carbamate group with a benzamide moiety and introduces a bromine atom at the 4-position of the benzamide ring.

- Key Differences :

- Functional Group : Benzamide (CONH₂) vs. carbamate (OCONH).

- Substituents : Bromine vs. phenyl group.

- Structural Parameters : Crystallographic studies indicate that the nitro group in 4MNB is slightly twisted relative to the aromatic ring plane, a feature common in nitroaromatic compounds . Similar torsional effects are expected in phenyl N-(4-methoxy-2-nitrophenyl)carbamate due to steric and electronic interactions.

4-Nitrophenyl N-Methoxycarbamate

N-(4-Methoxy-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide

- Structural Features : Shares the 4-methoxy-2-nitrophenyl group but incorporates a sulfonamide and acetamide moiety.

- Key Differences :

- Functional Groups : Sulfonamide (SO₂NH) and acetamide (COCH₃) vs. carbamate.

- Synthesis : Prepared via acetylation of N-(4-methoxy-2-nitrophenyl)methanesulfonamide, suggesting that similar methods could apply to the target carbamate .

Phenyl N-(4-Hydroxyphenyl)-N-Methylcarbamate

- Structural Features : Substitutes the 4-methoxy-2-nitrophenyl group with a 4-hydroxyphenyl group and introduces an N-methyl group.

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

*Calculated based on structural analogs.

Biological Activity

Phenyl N-(4-methoxy-2-nitrophenyl)carbamate is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C14H12N2O5. It is synthesized through a reaction between phenyl isocyanate and 4-methoxy-2-nitroaniline in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions. The final product undergoes purification via column chromatography to ensure high purity levels.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalysis. The presence of the nitro and methoxy groups enhances its binding affinity and specificity towards biological targets .

Biological Activity

Research has indicated various biological activities associated with this compound, including:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can be crucial in drug development for various diseases.

- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further anticancer research .

- Anti-inflammatory Effects : The compound has been explored for its possible therapeutic properties in reducing inflammation, which is relevant in treating chronic inflammatory diseases .

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the cytotoxic effects of similar nitroaromatic compounds against various cancer cell lines, indicating that this compound could possess comparable properties. For instance, derivatives showed IC50 values in the nanomolar range against human cancer cells, suggesting potent activity .

- Enzyme Interaction Studies : Research into the interaction of carbamate derivatives with enzymes has revealed that these compounds can modulate enzyme activity effectively. Specific studies noted that similar compounds could inhibit human deacetylases and carbonic anhydrases, which are critical targets in drug discovery .

- Comparative Analysis : When compared to other related compounds, this compound displayed unique reactivity profiles due to its structural components. For example, carbamates generally exhibit better membrane permeability and stability compared to other functional groups, enhancing their potential as therapeutic agents .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic routes for phenyl N-(4-methoxy-2-nitrophenyl)carbamate, and how can reaction conditions be optimized?

A common approach involves coupling 4-methoxy-2-nitroaniline with phenyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization may include:

- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of the carbamate group) .

- Solvent selection : Dichloromethane or THF is preferred for their inertness and solubility properties.

- Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane to isolate the product .

Characterization via -NMR and IR spectroscopy is critical to confirm the absence of unreacted starting materials.

Q. What safety protocols should be followed when handling this compound?

Key precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use of fume hoods to prevent inhalation of dust or vapors, as toxic decomposition products (e.g., NO) may form under combustion .

- Storage : In airtight containers away from strong acids/bases to prevent hydrolysis .

Q. How can researchers validate the purity of this compound?

- Chromatography : HPLC with UV detection (λ ~270 nm) to assess purity (>95%) .

- Spectroscopy : -NMR to verify carbamate carbonyl resonance (~150–155 ppm) and absence of impurities .

- Elemental analysis : Confirm C, H, N, and O percentages within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved for this compound?

Challenges may arise from disordered nitro or methoxy groups. Strategies include:

- Data refinement : Use SHELXL for high-resolution data to model disorder with split positions and isotropic displacement parameters .

- Validation tools : Check for geometric outliers (e.g., bond lengths/angles) using PLATON or CCDC Mercury .

- Complementary methods : Pair crystallography with DFT calculations to validate electronic environments .

Q. What mechanistic insights explain inconsistent reactivity in nucleophilic substitution reactions involving this carbamate?

The electron-withdrawing nitro group may deactivate the aromatic ring, reducing electrophilicity. Contradictory reactivity (e.g., unexpected hydrolysis rates) can be investigated via:

Q. How can advanced analytical methods address spectral overlaps in characterizing derivatives of this compound?

- 2D NMR (HSQC, HMBC) : Resolve overlapping -NMR signals by correlating proton and carbon shifts .

- Mass spectrometry (HRMS-ESI) : Identify fragmentation patterns to distinguish regioisomers .

- Variable-temperature NMR : Suppress dynamic effects (e.g., rotational barriers) for clearer spectral resolution.

Q. What strategies are effective in studying the photostability of this compound?

- UV-Vis spectroscopy : Monitor absorbance changes under controlled light exposure to detect degradation.

- LC-MS : Identify photodegradation products (e.g., nitroso derivatives) .

- Accelerated aging studies : Expose samples to UV lamps (λ = 254 nm) and model degradation kinetics using Arrhenius plots.

Methodological Notes

- Crystallography : Prioritize SHELX software for structure refinement due to its robustness in handling small-molecule data .

- Safety compliance : Follow EC 2015/830 guidelines for hazard communication and waste disposal .

- Data validation : Cross-reference spectroscopic and computational data to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.